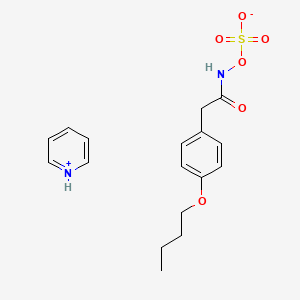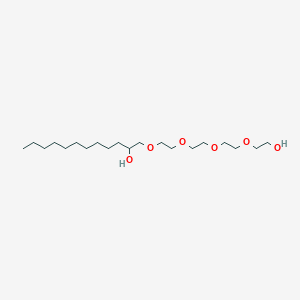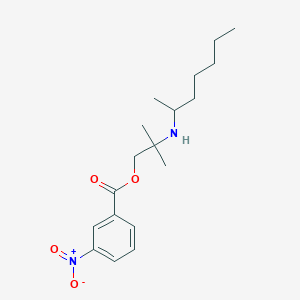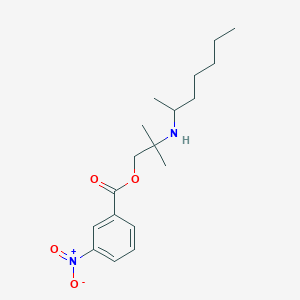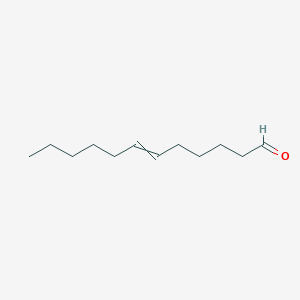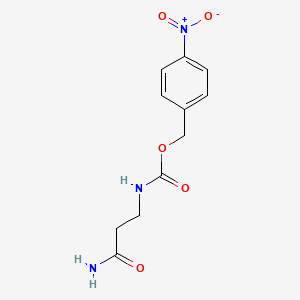
(4-Nitrophenyl)methyl (3-amino-3-oxopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)methyl (3-amino-3-oxopropyl)carbamate is an organic compound that features both nitro and carbamate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl (3-amino-3-oxopropyl)carbamate typically involves the reaction of (4-nitrophenyl)methanol with 3-amino-3-oxopropyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Nitrophenyl)methyl (3-amino-3-oxopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while hydrolysis of the carbamate group produces an amine and an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Nitrophenyl)methyl (3-amino-3-oxopropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving carbamate hydrolysis. It can also serve as a model compound for studying the interactions of nitro and carbamate groups with biological molecules.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. For example, carbamate derivatives are known to exhibit various pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and materials science.
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl)methyl (3-amino-3-oxopropyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamate group can be hydrolyzed by enzymes, releasing active metabolites that exert biological effects. These interactions can affect various molecular pathways, including those involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
(4-Nitrophenyl)methyl (3-amino-3-oxopropyl)carbamate: Contains both nitro and carbamate groups.
(4-Nitrophenyl)methyl carbamate: Lacks the amino group, making it less versatile in certain reactions.
(4-Nitrophenyl)methyl (3-hydroxy-3-oxopropyl)carbamate: Contains a hydroxyl group instead of an amino group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both nitro and carbamate functional groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
79590-80-0 |
|---|---|
Fórmula molecular |
C11H13N3O5 |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl N-(3-amino-3-oxopropyl)carbamate |
InChI |
InChI=1S/C11H13N3O5/c12-10(15)5-6-13-11(16)19-7-8-1-3-9(4-2-8)14(17)18/h1-4H,5-7H2,(H2,12,15)(H,13,16) |
Clave InChI |
PORXUSIJCHMWAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC(=O)NCCC(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



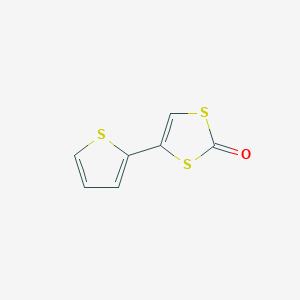



![(5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14443594.png)
![Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14443600.png)
